molecular formula C12H9ClN2O B1620159 2-Chloro-N-phenyl-3-pyridinecarboxamide CAS No. 56149-29-2

2-Chloro-N-phenyl-3-pyridinecarboxamide

Cat. No. B1620159
CAS RN: 56149-29-2
M. Wt: 232.66 g/mol
InChI Key: MPNXSZJPSVBLHP-UHFFFAOYSA-N
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Description

2-Chloro-N-phenyl-3-pyridinecarboxamide is a chemical compound offered for experimental and research use . It is also known by its CAS number 56149-29-2.

Scientific Research Applications

Catalytic Activity and Polymorphism

2-Chloro-N-phenyl-3-pyridinecarboxamide has been explored for its catalytic properties and polymorphism in scientific research. A derivative of this compound, N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide, was synthesized and exhibited antibacterial activities along with efficient catalysis for the transfer hydrogenation reaction of various ketones under mild conditions. The study of its polymorphic forms highlighted the importance of intermolecular hydrogen bonding interactions in determining the conformation and packing of polymorphs, which could have implications for its catalytic efficiency and application in synthesis processes Özdemir et al., 2012.

Material Science Applications

In the field of material science, derivatives of 2-Chloro-N-phenyl-3-pyridinecarboxamide have been utilized to synthesize high-performance aromatic polyamides and polyimides, showcasing their potential as high-strength and high-temperature resistant materials. These polymers were found to possess excellent solubility in polar solvents, high glass transition temperatures, and significant thermal stability, making them suitable for advanced engineering applications and electronics Yang & Lin, 1995.

Fluorescent Probes for Metal Ion Detection

Research has also focused on the development of fluorescent probes based on pyridine-2,6-dicarboxamide derivatives for the selective detection of metal ions, such as iron (Fe2+ and Fe3+) and palladium (Pd2+). These probes demonstrated remarkable sensing capabilities, with potential applications in environmental monitoring, biomedical diagnostics, and the development of sensor technologies Kumar et al., 2015; Kumar et al., 2017.

Synthesis of Fused Pyridines and Quinolines

The compound has been investigated in the synthesis of fused pyridines and quinolines, which are of interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis. Research in this area aims to develop new methodologies and explore the reactivity of 2-Chloro-N-phenyl-3-pyridinecarboxamide derivatives towards creating complex heterocyclic structures Hayes & Meth–Cohn, 1979.

Inhibition of NF-kappaB and AP-1 Gene Expression

Structure-activity relationship studies have been conducted on derivatives of 2-Chloro-N-phenyl-3-pyridinecarboxamide to assess their efficacy as inhibitors of NF-kappaB and AP-1 gene expression. These studies are pivotal for understanding the molecular basis of inflammatory processes and developing therapeutics for diseases where inflammation plays a key role Palanki et al., 2000.

Pharmacokinetics and Drug Metabolism

Investigations into the pharmacokinetics and metabolism of 2-Chloro-N-phenyl-3-pyridinecarboxamide derivatives, like GDC-0449 (vismodegib), have provided insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. This research is crucial for drug development, as it helps in optimizing the pharmacological properties and safety profiles of potential therapeutic agents Yue et al., 2011.

properties

IUPAC Name

2-chloro-N-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-11-10(7-4-8-14-11)12(16)15-9-5-2-1-3-6-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNXSZJPSVBLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204682
Record name 3-Pyridinecarboxamide, 2-chloro-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56149-29-2
Record name 2-Chloro-N-phenyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56149-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxamide, 2-chloro-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056149292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxamide, 2-chloro-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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